3-methylphenyl 2-furoate
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Overview
Description
3-methylphenyl 2-furoate is an organic compound with the molecular formula C₁₂H₁₀O₃. It consists of a furan ring attached to a carboxylic acid esterified with a 3-methylphenyl group. This compound is part of the furan family, which is known for its diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-furoic acid, 3-methylphenyl ester typically involves the esterification of 2-furoic acid with 3-methylphenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of 2-furoic acid, 3-methylphenyl ester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 3-methylphenyl 2-furoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 3-methylphenyl furan-2-ylmethanol.
Substitution: Halogenated or nitrated derivatives of the furan ring.
Scientific Research Applications
3-methylphenyl 2-furoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 2-furoic acid, 3-methylphenyl ester involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
2-Furoic acid: A precursor to many furan derivatives, known for its antimicrobial properties.
2-Furfylacrylic acid: Exhibits potent antineoplastic activity.
Vinyl ester of 2-furoic acid: Known for its antineoplastic activity.
Comparison: 3-methylphenyl 2-furoate stands out due to its unique combination of a furan ring and a 3-methylphenyl ester group, which imparts distinct chemical and biological properties. Compared to its analogs, it offers a broader range of applications, particularly in the fields of medicinal chemistry and industrial production .
Properties
CAS No. |
17357-59-4 |
---|---|
Molecular Formula |
C12H10O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
(3-methylphenyl) furan-2-carboxylate |
InChI |
InChI=1S/C12H10O3/c1-9-4-2-5-10(8-9)15-12(13)11-6-3-7-14-11/h2-8H,1H3 |
InChI Key |
WUQNWQWNFJZXEH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC(=O)C2=CC=CO2 |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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